molecular formula C9H9ClFNO2 B14029999 6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide

6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide

Cat. No.: B14029999
M. Wt: 217.62 g/mol
InChI Key: JIYYFCKIJDCEDL-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzamide, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, along with a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide typically involves the following steps:

    Nitration and Halogenation: The starting material, 3-methoxybenzoic acid, undergoes nitration followed by halogenation to introduce the chloro and fluoro substituents.

    Amidation: The halogenated intermediate is then subjected to amidation with N-methylamine under controlled conditions to form the desired benzamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Aldehydes or acids.

    Reduction: Alcohols.

Scientific Research Applications

6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The methoxy group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

  • 6-Chloro-3-fluoro-N-(4-methoxy-2-pyridinyl)-2-methylbenzamide
  • 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
  • N-Methoxy-N-methylbenzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzene ring or variations in the amide group.
  • Chemical Properties: Differences in reactivity, stability, and solubility.
  • Applications: Unique applications based on their specific chemical and biological properties.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

6-chloro-2-fluoro-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9ClFNO2/c1-12-9(13)7-5(10)3-4-6(14-2)8(7)11/h3-4H,1-2H3,(H,12,13)

InChI Key

JIYYFCKIJDCEDL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1F)OC)Cl

Origin of Product

United States

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